2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
Description
The compound 2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide features a 2-chlorophenyl group attached to an acetamide backbone, which is further linked via an ethyl chain to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological activities.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-7-3-1-5-12(14)11-16(23)19-9-10-22-17(24)13-6-2-4-8-15(13)20-21-22/h1-8H,9-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVMTUDAMWOAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibiting these enzymes can increase the concentration of acetylcholine, affecting nerve signal transmission.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by binding to their active sites, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can then enhance the transmission of nerve signals.
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine.
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing nerve signal transmission. This can result in various physiological effects, depending on the specific nerves and muscles involved.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may act as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests that it could interact with these enzymes and potentially influence their activity.
Biological Activity
The compound 2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxic effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 332.77 g/mol. Its structure features a chlorophenyl group and a triazine ring, which are critical for its biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds related to triazine derivatives. For instance, derivatives of triazine have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of functional groups such as chlorophenyl has been linked to enhanced antimicrobial properties due to increased lipophilicity and membrane penetration.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 0.17 mg/mL |
| 2 | S. aureus | 0.23 mg/mL |
| 3 | Pseudomonas aeruginosa | 0.15 mg/mL |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is crucial for therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
- AChE Inhibition : Compounds similar to this have demonstrated IC50 values ranging from 0.009 to 0.026 µM against AChE, indicating potent inhibitory activity compared to standard drugs.
- BuChE Inhibition : Similar activities were observed with BuChE, further supporting its potential as a dual inhibitor.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that the compound exhibits selective toxicity towards certain cancer types. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 5.0 |
| MCF-7 (Breast) | 3.5 |
| HeLa (Cervical) | 4.2 |
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Activity : A recent study synthesized several derivatives of triazines and tested their antimicrobial properties against common pathogens. The results indicated that compounds with chlorophenyl substitutions exhibited superior activity compared to non-substituted analogs .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of similar triazine compounds, revealing significant AChE inhibitory activity that could be harnessed for neuroprotective therapies .
- Cytotoxicity Evaluation : Research conducted on the cytotoxic effects of triazine derivatives highlighted their potential in cancer therapy, particularly against lung and breast cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s core structure can be compared to several analogs in terms of heterocyclic systems, substituents, and biological activities.
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula C₁₆H₁₄ClN₅O₂.
Key Observations:
Core Heterocycles: The benzo[d][1,2,3]triazin-4(3H)-one core (target compound and TAK-041) is distinct from triazole (6m) or quinazolinone-based analogs . This core may enhance π-π stacking interactions in biological targets. Triazole and quinazolinone derivatives often exhibit enzyme inhibition (e.g., InhA for tuberculosis) or antimicrobial activity .
Substituent Effects: Chlorophenyl Groups: The 2-chlorophenyl group in the target compound differs from the 3-chlorophenyl in analgesic benzotriazole analogs . Positional isomerism may influence receptor binding or metabolic stability. Ethyl Linker: The ethyl chain in the target compound and TAK-041 provides conformational flexibility, which may optimize interactions with hydrophobic pockets in proteins .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 2-(2-chlorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d][1,2,3]triazin-4(3H)-one core followed by sequential alkylation and amidation. Key steps include:
- Step 1 : Cyclization of 2-aminobenzonitrile derivatives under oxidative conditions to form the triazinone ring .
- Step 2 : Alkylation of the triazinone nitrogen using ethyl bromoacetate in DMF with potassium carbonate as a base .
- Step 3 : Coupling of the intermediate with 2-(2-chlorophenyl)acetic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
Q. Characterization :
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl, methylene protons adjacent to the acetamide group at δ 3.5–4.0 ppm) .
- LC-MS : To verify molecular weight (expected [M+H] ~428–450 Da) and purity (>95%) .
- IR : Peaks at ~1650–1700 cm for amide C=O and triazinone C=O stretches .
Q. How can researchers assess the compound’s potential biological activity in early-stage studies?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or radiometric assays (e.g., ATPase activity for kinase targets) .
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. Key considerations :
- Use DMSO as a solvent (≤0.1% v/v to avoid cytotoxicity).
- Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Advanced Research Questions
Q. What experimental design strategies address low yields in the final amidation step?
Low yields (e.g., <40%) may arise from steric hindrance or poor nucleophilicity of the ethylenediamine intermediate. Mitigation approaches include:
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions .
- Catalyst screening : Test alternatives to EDC/HOBt, such as HATU/DIPEA, to improve coupling efficiency .
- Temperature control : Conduct reactions at 0–4°C to minimize hydrolysis of the active ester intermediate .
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) to isolate the product .
Validation : Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane 1:1) and quantify yields using H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Discrepancies in IC values (e.g., 5 μM vs. 20 μM for kinase inhibition) may stem from assay conditions or compound purity. Methodological solutions include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS recommendations for cytotoxicity screening .
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and Western blotting for phosphorylated substrates .
- Batch analysis : Compare activity across multiple synthesis batches (≥3) with LC-MS purity >98% .
Case study : If a study reports weak antimicrobial activity (MIC >100 μg/mL) while another shows moderate activity (MIC 25 μg/mL), re-test using the same strain (e.g., ATCC 25923 for S. aureus) and identical inoculum size (1×10 CFU/mL) .
Q. What computational approaches predict the compound’s reactivity and target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB 1ATP). Key interactions: Chlorophenyl group in hydrophobic pockets; acetamide hydrogen bonds with catalytic lysine .
- MD simulations : GROMACS simulations (100 ns) to assess stability of the ligand-receptor complex (RMSD <2 Å indicates stable binding) .
- QM/MM calculations : Gaussian 16 for transition-state analysis of triazinone ring formation (B3LYP/6-31G* level) .
Data interpretation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values to prioritize synthesis of derivatives .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP (current predicted logP = 3.2) .
- Metabolic stability : Test microsomal stability (human liver microsomes, NADPH regeneration system) and identify sites of oxidation via LC-MS/MS .
- Solubility enhancement : Formulate with cyclodextrins (e.g., HPβCD) or nanoemulsions to achieve >1 mg/mL solubility in PBS .
Validation : Perform pharmacokinetic profiling in rodents (IV and oral administration) to calculate AUC, C, and t .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
